Product packaging for Spirostan(Cat. No.:CAS No. 6173-22-4)

Spirostan

Cat. No.: B1235563
CAS No.: 6173-22-4
M. Wt: 400.6 g/mol
InChI Key: INLFWQCRAJUDCR-LHVCHFHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirostan derivatives are a significant class of steroidal sapogenins known for their diverse and potent biological activities, making them valuable tools in pharmacological and biochemical research. This product, characterized by the this compound core structure, is offered for investigative purposes to explore complex biological mechanisms. Key Research Applications and Value: • Anticancer and Cytotoxicity Research : this compound saponins are extensively investigated for their antiproliferative effects against various human cancer cell lines. Studies have shown that specific this compound derivatives exhibit significant cytotoxicity, with mechanisms potentially involving the induction of apoptosis and the inhibition of key signaling pathways like PI3K-alpha, a prominent target in oncology research . The cytotoxic activity is highly influenced by the structure of the glycosidic side chain and the oxygenation pattern of the steroidal aglycone . • Neuroprotective Research : Certain this compound compounds, such as Smilagenin ((25R)-5β-Spirostan-3β-ol), are recognized as non-peptide, orally bioavailable neurotrophic factor inducers. Research indicates they can reverse free radical neurotoxicity in dopaminergic neurons and counteract the decrease of neuronal growth factors and dopamine receptors, showing potential for application in studies on neurodegenerative diseases like Alzheimer's and Parkinson's . • Antimicrobial and Anti-biofilm Research : Beyond oncology, this compound saponins demonstrate promising antimicrobial properties. Recent research has highlighted their efficacy against antibiotic-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is linked to the disruption of bacterial cell wall and membrane integrity, leading to content release and inhibition of biofilm growth . • Anti-inflammatory Investigations : Several polyhydroxylated spirostanol saponins have displayed significant inhibitory activities on nitric oxide (NO) production in macrophage models, underscoring their value as probes for studying inflammatory pathways . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O2 B1235563 Spirostan CAS No. 6173-22-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6173-22-4

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1R,2S,4S,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]

InChI

InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17?,18-,19?,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

INLFWQCRAJUDCR-LHVCHFHMSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCCC5)C)C)O[C@]16CCC(CO6)C

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1

Origin of Product

United States

Natural Occurrence and Phytogeographical Distribution of Spirostan Compounds

Plant Families and Genera Rich in Spirostan Saponins (B1172615) and Sapogenins

Several plant families are recognized for their abundance of this compound compounds. These include both monocot and, less commonly, dicotyledonous plants. uj.edu.plnih.gov

Liliaceae Family (e.g., Allium, Yucca, Asparagus, Hosta, Convallaria)

The Liliaceae family, now often treated under the broader Asparagaceae and Amaryllidaceae in modern classification systems, is a significant source of this compound saponins. Genera like Allium (onions, garlic, leeks), Yucca, Asparagus, Hosta, and Convallaria are known to contain these compounds. uj.edu.plnih.govresearchgate.netresearchgate.net Allium species, for instance, contain spirostanols with diverse oxygenation patterns and stereochemistry. nih.govnih.gov Examples of this compound compounds found in Allium include anzurogenin A and chlorogenin. researchgate.net Convallaria majalis has been shown to contain spirostanol (B12661974) sapogenins like convallamarogenin (B90732) and its derivatives. nih.gov Monohydroxy-spirostan sapogenins such as sarsasapogenin, diosgenin (B1670711), smilagenin, yamogenin, and tigogenin (B51453) are characteristic of Asparagus.

Dioscoreaceae Family (e.g., Dioscorea)

The genus Dioscorea, commonly known as yams, within the Dioscoreaceae family, is a well-established source of steroidal saponins, including those with a this compound skeleton. nih.govbrieflands.comgreenpharmacy.info Dioscorea species are particularly noted for containing diosgenin, which, while primarily a furostanol saponin (B1150181) precursor, is closely related structurally and often discussed alongside spirostans. nih.govbrieflands.com this compound-type saponins like prosapogenin (B1211922) A of dioscin (B1662501) have been isolated from Dioscorea cayenensis. nih.govbrieflands.com Smilagenin, a spirostanol, has also been reported in Dioscorea collettii. nih.gov

Agavaceae Family (e.g., Dracaena)

The Agavaceae family, now often included within the Asparagaceae, is another important source of this compound compounds. mdpi.comacs.org The genus Dracaena is known to contain a variety of steroidal saponins, with spirostanol saponins being largely predominant in species like Dracaena cochinchinensis and Dracaena fragrans. mdpi.comnih.govresearchgate.netresearchgate.net Agave species are also rich in steroidal saponins and sapogenins, including spirostanol types like hecogenin (B1673031). acs.orgresearchgate.netresearchgate.net

Orchidaceae Family (e.g., Bletilla)

While less commonly associated with steroidal saponins compared to the monocot families mentioned above, the Orchidaceae family also contains these compounds. The genus Bletilla, specifically Bletilla striata, has been reported to contain spirostane-steroidal saponins, such as bletilnoside A. psu.edunih.govresearchgate.net This represents a notable occurrence of this compound compounds within the Orchidaceae. psu.edu

Solanaceae Family (e.g., Solanum)

The Solanaceae family, which includes genera like Solanum, is one of the dicotyledonous families where steroidal saponins, including spirostans, have been found. uj.edu.plnih.gov Solanum species are known to contain various this compound derivatives. neist.res.inscielo.brresearchgate.netnih.govnih.gov Examples include compounds found in Solanum paniculatum, Solanum unguiculatum, and Solanum nigrum. scielo.brresearchgate.netnih.gov Chlorogenin is a this compound sapogenin found in Solanum unguiculatum and Solanum chrysotrichum. researchgate.netnih.gov

Here is a summary of plant families and genera containing this compound compounds:

Plant FamilyGeneraExamples of this compound Compounds Mentioned
LiliaceaeAllium, Yucca, Asparagus, Hosta, ConvallariaAnzurogenin A, Chlorogenin, Convallamarogenin, Sarsasapogenin, Smilagenin
DioscoreaceaeDioscoreaProsapogenin A of dioscin, Smilagenin
AgavaceaeDracaena, AgaveDracaenogenin A, Dracaenogenin B, Hecogenin
OrchidaceaeBletillaBletilnoside A
SolanaceaeSolanumChlorogenin, Nigrumnin I, Nigrumnin II, Laxogenin

Geographic Distribution Patterns and Ecological Roles in Source Organisms

The plant families and genera rich in this compound compounds exhibit diverse geographic distribution patterns. Allium species are predominantly found in temperate climates of the Northern Hemisphere, although some species occur in South America and tropical Africa. nih.gov The Agavaceae family, including Agave species, is native to arid and tropical regions of the Western Hemisphere, particularly Mexico and Central America, while Dracaena species are mainly distributed in Africa, Australia, India, and Southeast Asia. mdpi.comresearchgate.netsemanticscholar.org Dioscorea species have a wide distribution across Africa, Asia, the Caribbean, South America, and the South Pacific islands. nih.govbrieflands.com Bletilla striata is widely distributed throughout Northeast Asia. psu.edu Solanum species are found globally, with a significant presence in the Americas. scielo.brmdpi.com

This compound compounds, as part of the broader class of saponins, play significant ecological roles in the plants that produce them. mdpi.comresearchgate.netresearchgate.net These roles are often linked to defense mechanisms against herbivores, particularly insects, and against pathogens like fungi and bacteria. mdpi.comresearchgate.netresearchgate.netmdpi.com Saponins can exert toxic effects on insects, interfering with digestion, growth, and development, and can also act as feeding deterrents. mdpi.comresearchgate.netresearchgate.net Their amphipathic nature allows them to interact with cell membranes, forming complexes with cholesterol, which can lead to cellular toxicity. researchgate.net Additionally, saponins may disrupt insect digestion by inactivating digestive enzymes. researchgate.net The presence of this compound saponins in plants like Solanum chrysotrichum has been linked to antimycotic activity. nih.gov The diverse structural variations of this compound saponins contribute to a range of effects, highlighting their relevant chemo-ecological role in plant-organism interactions. mdpi.comresearchgate.net

Ethnobotanical Contexts and Traditional Uses as Precursors for Academic Inquiry

Plants containing this compound compounds have a long history of use in traditional medicine across various cultures. This ethnobotanical knowledge has served as a significant impetus for academic inquiry into the chemical constituents and potential pharmacological activities of these plants. Traditional uses often relate to a wide range of ailments, prompting scientific investigation into the specific compounds responsible for these effects.

For example, Dioscorea species, rich in diosgenin and other this compound glycosides, have been traditionally used for various purposes, including as food and remedies for conditions like burns and fevers. researchgate.netnih.gov The traditional use of Dioscorea yams as a source of medicinal compounds led to the isolation of diosgenin, which subsequently became a crucial precursor in the pharmaceutical industry for the synthesis of steroid drugs. wikipedia.orgresearchgate.netnih.gov

Other plants containing this compound compounds also have documented traditional uses. Allium species, known to contain this compound and furostan (B1232713) saponins, are used as food and in traditional medicine for various ailments, including headache, hemoptysis, asthma, obesity, constipation, hemorrhoids, and gout. researchgate.net They are also reported as aphrodisiac, emmenagogue, and diuretic agents in folk medicine. researchgate.net Cordyline species, which contain spirostane, furostane, and cholestane (B1235564) glycosides, have a history of traditional use for treating conditions such as dysentery, skin infections, rheumatism, inflammations, and fever. nih.gov The traditional use of Cordyline dracaenoides in Brazil as an anti-inflammatory preparation for rheumatoid and related diseases has also been documented. nih.gov

Ethnobotanical studies document the traditional knowledge of medicinal plants used by local communities, providing valuable leads for phytochemical and pharmacological research. scirp.orgplantsjournal.com The reported traditional uses of plants containing this compound compounds have directly influenced academic research aimed at isolating, characterizing, and evaluating the biological activities of these compounds. This includes studies on their potential anti-inflammatory, antimicrobial, anticancer, and hypolipidemic effects, among others. ontosight.ainih.govacs.orgnih.govontosight.ai

Data from ethnobotanical surveys, such as the documentation of plant parts used and methods of preparation in traditional remedies, can guide researchers in targeting specific plant materials for the isolation of bioactive this compound compounds. scirp.orgplantsjournal.com The correlation between traditional uses and observed biological activities in scientific studies further validates the importance of ethnobotanical knowledge as a starting point for drug discovery and development based on natural products.

Biosynthesis of Spirostan Steroids and Derivatives

General Steroidal Biosynthesis Pathways

Steroidal compounds, including the spirostan skeleton, are synthesized from squalene (B77637), a triterpene derived from the condensation of farnesyl pyrophosphate (FPP). FPP itself is a 15-carbon isoprenoid pyrophosphate formed from the sequential addition of IPP and DMAPP units. researchgate.netkegg.jp

The MVA pathway operates primarily in the cytosol of plant cells. kegg.jpwikipedia.org It begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, followed by another condensation with acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov HMG-CoA is then reduced to mevalonate (B85504) by HMG-CoA reductase (HMGR), a key regulatory enzyme in this pathway. nih.govnih.gov Subsequent phosphorylation steps and a decarboxylation reaction convert mevalonate into IPP. nih.gov IPP is then isomerized to DMAPP by isopentenyl diphosphate (B83284) isomerase (IDI). nih.govwikipedia.org The condensation of IPP and DMAPP units, catalyzed by prenyltransferases like farnesyl diphosphate synthase (FPS), ultimately leads to the formation of FPP. researchgate.netkegg.jpbiorxiv.orgmdpi.com Two molecules of FPP are then condensed by squalene synthase (SQS) to produce squalene. mdpi.comresearchgate.netmdpi.com Squalene is a direct precursor for the biosynthesis of both sterols and triterpenoids, including the precursors that lead to the this compound scaffold. mdpi.comuoa.grresearchgate.net

The MEP pathway is localized in the plastids of plant cells. kegg.jpwikipedia.org It starts with the condensation of D-glyceraldehyde 3-phosphate and pyruvate (B1213749) to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govbiorxiv.org DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR). nih.govbiorxiv.org Subsequent enzymatic steps lead to the formation of IPP and DMAPP within the plastids. nih.gov While the MVA pathway is the primary source for sterols and triterpenoids in the cytosol, the MEP pathway in plastids is responsible for the biosynthesis of other isoprenoids like carotenoids and the phytol (B49457) chain of chlorophyll. kegg.jpwikipedia.org However, interactions and metabolic crosstalk between the MVA and MEP pathways have been observed, and the MEP pathway can also contribute to the pool of isoprenoid precursors utilized for steroidal biosynthesis, particularly in certain plant species or under specific conditions. mdpi.comnih.govbiorxiv.org

Mevalonate (MVA) Pathway Contribution to this compound Scaffold

Enzymatic Steps and Key Biocatalysts in this compound Formation

Following the formation of squalene, the pathway diverges towards the synthesis of different classes of triterpenoids and steroids. Squalene is first oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). mdpi.commdpi.comresearchgate.net This epoxide is a crucial branch point, being the substrate for oxidosqualene cyclases (OSCs). uoa.grfrontiersin.org In plants, cycloartenol (B190886) synthase (CAS), a type of OSC, catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, which is the precursor for phytosterols. mdpi.com While the direct enzymatic steps leading specifically to the this compound skeleton from cycloartenol are not as extensively characterized as the main phytosterol pathway, it is understood that a series of enzymatic modifications are required. These modifications involve various enzymes, including cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases, which catalyze oxidation, hydroxylation, and rearrangement reactions to form the characteristic steroidal ring system and the spiroketal side chain of spirostans. researchgate.netfrontiersin.orgnih.gov Glycosyltransferases, particularly UDP-dependent glycosyltransferases (UGTs), are responsible for attaching sugar moieties to the steroidal aglycone, forming the steroidal saponins (B1172615). researchgate.netfrontiersin.org For example, sarsapogenin 3beta-glucosyltransferase (EC 2.4.1.193) is specific for the glucosylation of 5beta-spirostanols like sarsapogenin. expasy.org

Stereochemical Aspects of Biosynthetic Transformations

The biosynthesis of spirostans involves precise stereochemical control at multiple steps, leading to the defined configuration of chiral centers within the steroidal rings and the spiroketal side chain. The cyclization of 2,3-oxidosqualene by OSCs is a highly stereoselective process that dictates the basic stereochemistry of the resulting cyclic structure. Subsequent enzymatic modifications catalyzed by CYP450s and other enzymes also proceed with specific stereoselectivity, introducing hydroxyl groups or modifying the oxidation state at defined positions with particular orientations (e.g., alpha or beta). nih.gov The formation of the spiroketal ring system at the terminus of the side chain is also a key stereochemical event. Studies on the biosynthesis of specific spirostanols, such as tigogenin (B51453), have provided insights into the stereochemistry of reactions like the reduction of double bonds in steroidal precursors. For instance, the reduction of the Δ24-double bond in biosynthetic intermediates leading to tigogenin in Digitalis lanata has been shown to occur with trans-stereochemistry. rsc.org The stereochemistry at the C-25 position in the this compound side chain (25R or 25S) is a crucial structural feature that is determined during the biosynthetic process and contributes to the diversity of this compound saponins. nih.gov

Putative Biosynthetic Intermediates and Branching Pathways

The biosynthetic pathway to spirostans involves a cascade of enzymatic reactions starting from squalene. Putative intermediates include various oxidized and cyclized forms of squalene, as well as steroidal precursors undergoing modifications of the ring system and side chain. The pathway branches from the main sterol biosynthetic route after the formation of 2,3-oxidosqualene. uoa.grresearchgate.net While cycloartenol is the primary product of 2,3-oxidosqualene cyclization in the main sterol pathway, alternative cyclization or subsequent modification pathways must exist that lead to the specific steroidal skeleton of spirostans. Intermediates with modified ring structures or partially formed spiroketal side chains are likely involved. The precise sequence of oxidation, reduction, and cyclization steps leading to the this compound spiroketal remains an area of ongoing research. Branching pathways can also occur at later stages, leading to different types of steroidal saponins (e.g., furostanols) which can be interconverted with spirostanols through enzymatic deglycosylation or other modifications. researchgate.netscience.gov

Biotransformation Studies of this compound Precursors and Analogs

Biotransformation studies utilize biological systems, such as plant tissues, cell cultures, or microorganisms, to modify existing compounds. These studies can provide valuable insights into the enzymatic capabilities involved in this compound biosynthesis and can also be used to produce novel this compound derivatives. researchgate.netmedcraveonline.com Plant cell cultures capable of synthesizing steroidal saponins can be fed with labeled precursors to trace the biosynthetic route and identify intermediates. rsc.org Microorganisms, particularly fungi and bacteria, have been shown to perform specific biotransformations on steroidal compounds, including hydroxylation, oxidation, and glycosylation, which are relevant to the modifications occurring during this compound biosynthesis. researchgate.netmedcraveonline.com For example, studies using Fusarium species have demonstrated the microbial transformation of steroidal saponins, leading to alterations in their structure and potentially increasing the content of spirostanol (B12661974) saponins. researchgate.net These biotransformation approaches can help elucidate the substrate specificity of enzymes and the potential for developing biotechnological methods for producing this compound derivatives.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Spirostan Structure Determination

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in the structural characterization of spirostans. nih.govmdpi.comnih.govdoi.orgresearchgate.netfigshare.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the carbon-hydrogen framework and the connectivity of atoms within a this compound molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. figshare.comlipidmaps.orguni.lucreative-proteomics.comresearchgate.netrsc.orgresearchgate.netthermofisher.comresearchgate.net

One-dimensional NMR experiments, including ¹H, ¹³C, and Attached Proton Test (APT), are fundamental for initial structural assessment. doi.orgfigshare.comlipidmaps.orguni.lucreative-proteomics.comresearchgate.netrsc.orgresearchgate.netthermofisher.comresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons present in the molecule, their chemical environments, and their coupling interactions. Characteristic signals for methyl groups (singlets or doublets typically between 0.5 and 1.5 ppm), methylene (B1212753) protons, methine protons, and protons on carbons bearing oxygen atoms are observed. mdpi.comdoi.orgrsc.orgresearchgate.netmagritek.com The integration of signals helps determine the relative number of protons of each type. magritek.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different types of carbon atoms in the molecule. The chemical shifts of carbon signals are highly sensitive to their electronic environment and hybridization state, providing clues about the presence of functional groups and the steroid skeleton. mdpi.comnih.govrsc.orgresearchgate.net

Attached Proton Test (APT): The APT experiment is a valuable 1D ¹³C NMR technique that helps determine the multiplicity of carbon signals (methyl, methylene, methine, or quaternary) in a single experiment. tecmag.comhuji.ac.il In an APT spectrum, CH and CH₃ signals typically appear with the opposite phase compared to C and CH₂ signals, aiding in the assignment of carbon types. tecmag.comhuji.ac.il

Two-dimensional NMR experiments provide crucial connectivity and spatial proximity information, enabling the complete assignment of NMR signals and the confirmation of the this compound structure. figshare.comlipidmaps.orguni.lucreative-proteomics.comresearchgate.netrsc.orgresearchgate.netthermofisher.comresearchgate.net

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. princeton.eduemerypharma.com This helps establish proton-proton connectivity networks within the molecule, allowing for the tracing of spin systems. princeton.eduemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments show correlations between carbons and the protons directly attached to them (one-bond correlations). princeton.eduemerypharma.com This experiment is essential for assigning proton signals to their corresponding carbon signals. princeton.eduemerypharma.com Edited HSQC spectra can differentiate between CH/CH₃ and CH₂ groups. princeton.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between carbons and protons that are separated by two to four (or occasionally five) bonds. princeton.eduemerypharma.com These long-range correlations are particularly useful for connecting different parts of the molecule, including quaternary carbons and carbons in rings, and for establishing the positions of substituents. princeton.eduemerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. princeton.edu These through-space correlations provide information about the relative stereochemistry and conformation of the molecule. princeton.edu

Total Correlation Spectroscopy (TOCSY): TOCSY experiments reveal correlations between all protons within a coupled spin system. princeton.eduwisc.edu This is useful for identifying entire networks of coupled protons, such as those within sugar moieties or extended aliphatic chains. princeton.eduwisc.edu

Rotating frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY experiments also provide through-space correlations between spatially close protons. princeton.edu ROESY is often used as an alternative or complementary experiment to NOESY, particularly for molecules with intermediate correlation times where NOESY correlations might be weak or absent. princeton.edu

1D NMR (¹H, ¹³C, APT)

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of spirostans, as well as fragmentation patterns that aid in structural confirmation. nih.govmdpi.comnih.govdoi.orgresearchgate.netfigshare.comnih.govuni.lu

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for determining the accurate mass of spirostans and their derivatives. figshare.comuni.lucreative-proteomics.comresearchgate.netrsc.orgresearchgate.net ESI is a soft ionization technique that typically produces protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺, [M+K]⁺, [M+HCOO]⁻), which allows for the determination of the molecular weight. mdpi.comnih.govdoi.org The high resolution of HR-ESI-MS allows for the determination of the elemental composition of the ions based on their accurate mass measurements. mdpi.comnih.govdoi.org This is crucial for confirming the molecular formula of isolated spirostans. mdpi.comnih.govdoi.org

The combination of Electrospray Ionization (ESI) with a Quadrupole-Orbitrap mass analyzer, such as the Q-Exactive, is particularly effective for the analysis of complex mixtures containing spirostans. lipidmaps.orgresearchgate.net The quadrupole allows for the selection of precursor ions, while the Orbitrap provides very high resolution and accurate mass measurements of fragment ions. creative-proteomics.comthermofisher.comanchem.pl This hybrid mass spectrometer enables both targeted and non-targeted screening and characterization of compounds in complex matrices. thermofisher.comanchem.plresearchgate.net The high resolution and mass accuracy facilitate the confident identification of spirostans even in the presence of numerous other compounds. creative-proteomics.comthermofisher.comanchem.plresearchgate.net MS/MS fragmentation capabilities allow for the generation of characteristic fragment ions, which provide structural information and aid in the differentiation of isomeric spirostans. creative-proteomics.comthermofisher.comanchem.pl This is especially valuable when analyzing complex natural extracts. lipidmaps.orgresearchgate.netresearchgate.netnih.gov

Fragmentation Pathway Analysis of this compound Derivatives

Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural characterization of this compound derivatives through the analysis of their fragmentation pathways. The fragmentation patterns observed in MS provide crucial information about the structure of the aglycone and the attached glycosidic chains.

In negative ionization mode ESI-MS, saponins (B1172615) typically produce deprotonated molecular ions ([M-H]-). ekb.eg Subsequent fragmentation (MS/MS) reveals characteristic neutral losses corresponding to the cleavage of saccharide units. ekb.eg For instance, the loss of a hexose (B10828440) unit (like glucose or galactose, 162 Da) or a pentose (B10789219) unit (like xylose, 132 Da) from the molecular ion or subsequent fragments is commonly observed. ekb.egresearchgate.net

Specific fragmentation patterns can also provide insights into the this compound aglycone structure itself. For example, the cleavage of the E-ring can lead to characteristic fragment ions. researchgate.net Differences in fragmentation patterns can also help distinguish between different types of spirostanol (B12661974) saponins. ∆²⁵⁽²⁷⁾ spirostanol saponins, for instance, tend to lose 112 Da or 142 Da upon E-ring cleavage, forming [M-C₆H₈O₂ + H]⁺ or [M-C₈H₁₄O₂ + H]⁺ fragment ions, respectively. mdpi.com In contrast, 25-CH₃ spirostanol saponins may lose 114 Da or 144 Da, yielding [M-C₆H₁₀O₂ + H]⁺ or [M-C₈H₁₆O₂ + H]⁺ fragment ions. mdpi.com

The analysis of characteristic fragments and neutral losses using techniques like ultra-performance liquid chromatography-quadrupole-exactive orbitrap mass spectrometry (UPLC-Q-Exactive Orbitrap MS) allows for the rapid analysis and identification of chemical components, including this compound saponins. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule by measuring the vibrations of atoms. libretexts.orgbruker.com In the context of this compound derivatives, IR spectroscopy can provide characteristic absorption bands that indicate the presence of key structural features.

For spirostanol saponins, characteristic absorption bands are observed at around 980, 920, 900, and 860 cm⁻¹. researchgate.net These bands are considered diagnostic for the spirostanol skeleton and can be used to differentiate spirostanol saponins from furostanol saponins. researchgate.net The presence of functional groups such as hydroxyl (-OH), alkyl (-CH), methyl (-CH₃), ether (-C-O-C), carbon-carbon double bonds (-C=C), and carbonyl (-C=O) stretching vibrations can also be identified through their characteristic IR absorption frequencies. researchgate.net

IR spectroscopy serves as a useful tool for qualitative analysis, providing a "chemical fingerprint" that aids in identifying the substances present in a sample. bruker.com Attenuated Total Reflection (ATR) IR spectroscopy is a technique that requires little to no sample preparation and can produce high-quality spectra. bruker.com

Chemical Derivatization for Structural Confirmation (e.g., Acid Hydrolysis)

Chemical derivatization, particularly acid hydrolysis, plays a significant role in the structural confirmation of this compound saponins. This compound saponins are natural glycosides that yield aglycones upon hydrolysis. amu.edu.az Acid hydrolysis cleaves the glycosidic linkages, releasing the this compound aglycone (sapogenin) and the sugar moieties. amu.edu.azpsu.edu

This process is fundamental for several reasons:

Isolation of Aglycone: Acid hydrolysis allows for the isolation of the this compound aglycone, which can then be subjected to further spectroscopic analysis (e.g., NMR, MS) to confirm its structure. psu.edu

Sugar Identification: The released sugar units can be identified and quantified using techniques such as gas chromatography (GC) after derivatization. psu.edu This helps in determining the composition of the glycosidic chain.

Confirmation of Glycosidic Linkages: While hydrolysis cleaves the linkages, the identification of the released sugars and the point of attachment on the aglycone (often C-3 in spirostanols) provides indirect confirmation of the glycosidic structure. rsc.orgresearchgate.net

Stereochemical Analysis: Conversion of furostanol saponins to their corresponding spirostanol form via hydrolysis or enzymatic cleavage of the sugar at C-26 is considered a reliable method for predicting the C-25 configuration in furostanol saponins. semanticscholar.org

Acid hydrolysis is a standard procedure in the study of saponins. For example, treating a this compound saponin (B1150181) with 1N HCl solution can yield the aglycone and the constituent sugars. psu.edu The conditions for hydrolysis, such as acid concentration and heating time, can be optimized for efficient cleavage. psu.eduscielo.org.mx Following hydrolysis, the aglycone can be extracted, and the sugars in the aqueous layer can be analyzed after appropriate derivatization. psu.eduusp.orgwaters.com

Determination of Absolute and Relative Stereochemistry (e.g., at C-25, C-22)

Determining the absolute and relative stereochemistry of this compound derivatives is critical for understanding their biological activity and physicochemical properties. Key stereocenters in the this compound structure include C-25 and C-22, among others in the steroid nucleus. ekb.egresearchgate.netsemanticscholar.orgdovepress.comqmul.ac.ukresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the stereochemistry of spirostanes. researchgate.netsemanticscholar.orgniscpr.res.in

C-25 Stereochemistry: The configuration at C-25 (either R or S) can be deduced by analyzing the ¹H and ¹³C NMR chemical shifts of the steroid F ring, particularly the geminal protons of the H₂-26 methylene group and the C-23, C-24, C-25, C-26, and C-27 carbons. mdpi.comresearchgate.netpsu.edusemanticscholar.orgresearchgate.net The difference in chemical shifts between the H-26a and H-26b protons (δa - δb) is a diagnostic indicator; a difference typically greater than 0.35 ppm suggests a 25S configuration, while a difference less than 0.20 ppm indicates a 25R configuration. researchgate.netresearchgate.net ¹³C NMR chemical shifts of C-23 and C-25 are also highly diagnostic, with downfield shifts (δC > 30.0) often observed for (25R) stereoisomers. semanticscholar.org NOE and NOESY techniques can further support the determination of stereochemistry at C-25 through correlations between H-25 and the 27-Me group with adjacent protons. semanticscholar.orgniscpr.res.in

C-22 Stereochemistry: The chemical shift of C-22 in the ¹³C NMR spectrum is indicative of the parent skeleton type (spirostanol or furostanol) and can provide information about the stereochemistry at this position. mdpi.com In spirostanol glycosides, C-22 usually resonates below δc 110. mdpi.com NOESY spectra can also provide information on the absolute configuration at C-22 through interactions between specific protons, such as H₃-21 and an OCH₃ group at C-22. researchgate.net

Other spectroscopic methods and chemical transformations can also contribute to stereochemical assignments. ox.ac.ukucalgary.canih.gov For example, chemical correlation with a compound of known chirality can help determine absolute configuration if a suitable transformation exists. ox.ac.ukucalgary.ca X-ray diffraction analysis, when feasible, provides unambiguous determination of absolute configuration. ox.ac.ukucalgary.ca

The relative configuration describes the spatial arrangement of substituents within a molecule, while absolute configuration refers to the precise 3D structure, often denoted by R or S according to the Cahn-Ingold-Prelog (CIP) priority rules. qmul.ac.ukox.ac.ukucalgary.calibretexts.org

Classification Systems Based on this compound Aglycone Structure and Glycosidic Linkages

This compound saponins are classified based on their structural features, primarily the structure of the this compound aglycone and the nature of the attached glycosidic linkages. amu.edu.azontosight.aiontosight.ai This classification helps in organizing the diverse array of this compound derivatives found in nature and understanding the relationship between structure and biological activity.

Key aspects of classification include:

Aglycone Structure: The this compound aglycone itself can have variations in hydroxylation patterns, presence of double bonds, or other modifications on the steroid nucleus. rsc.orgnih.govontosight.airesearchgate.net These variations contribute to the diversity of this compound saponins. Spirostanols contain a six-ring structure (A-F rings) with a spirostane skeleton. rsc.org

Glycosidic Linkages: this compound saponins are glycosides, meaning they have one or more sugar chains attached to the aglycone. amu.edu.azontosight.aiuobabylon.edu.iq The classification considers:

Number of Sugar Chains: Saponins can be monodesmosides (one sugar chain), bisdesmosides (two sugar chains), or trisdesmosides (three sugar chains), depending on the number of sugar chains directly bound to the aglycone. amu.edu.azdovepress.com Spirostanols are typically monodesmosidic, commonly having a carbohydrate moiety attached at C-3. rsc.org

Position of Attachment: The sugar chain(s) are typically attached to the aglycone via an ether linkage, most commonly at the C-3 hydroxyl group in spirostanols. rsc.org In some cases, sugars can be attached at other positions, such as C-26 in furostanol glycosides, which are related to spirostanols. rsc.org

Sugar Composition and Linkage Pattern: The type and sequence of monosaccharide units (e.g., glucose, galactose, rhamnose, xylose) and the specific glycosidic linkages (e.g., β-D-glucopyranosyl, α-L-rhamnopyranosyl, 1→2, 1→3, 1→4, 1→6) define the structure of the oligosaccharide chain. rsc.orgontosight.ai The arrangement and type of sugar units and their linkages significantly influence the compound's properties. ontosight.aiontosight.ai

Stereochemistry of Glycosidic Linkages: The glycosidic linkages can have either α or β stereochemistry. rsc.org Dextrorotatory sugars are typically linked via a β-glycosidic linkage, while levorotatory sugars are linked via an α-glycosidic linkage. rsc.org

Based on these structural features, this compound saponins can be broadly classified. For example, polyhydroxylated spirostanol saponins have been classified into three types: α, β, and γ. researchgate.net Steroidal saponins, including the this compound series, are a major group of saponins characterized by a C₂₇ steroid core. amu.edu.azdovepress.com

The structural differences in both the aglycone and the carbohydrate moiety play a role in the biological activity of this compound saponins. rsc.orgresearchgate.net

Chemical Synthesis and Derivatization of Spirostan Compounds

Total Synthesis Approaches to Spirostan Core Structures

The total synthesis of the this compound core is a complex endeavor due to the presence of multiple stereocenters and the characteristic spiroketal moiety. Early work in this area was foundational, establishing key strategies for the construction of the steroidal framework. More recent synthetic efforts have focused on developing efficient and stereoselective routes to access the this compound skeleton and its analogs.

Key strategies often involve the construction of the [5-8] bicyclic ring system, a common feature in many terpenoid natural products, through methods like ring-closing metathesis and various cyclization reactions. beilstein-journals.org For instance, the synthesis of the dicyclopenta[a,d]cyclooctane structure, a core element of some complex natural products, has been achieved through a multi-step sequence involving a Mukaiyama–Michael reaction followed by a Tsuji alkylation to prepare the substrate for a ring-closing metathesis reaction. beilstein-journals.org Another approach utilized a SmI2 mediated ketyl radical cyclization to create a highly congested quaternary carbon, a key feature in the synthesis of complex molecules like (–)-crotonine G and (–)-crotonolide D. chemrxiv.org

The stereoselective total synthesis of neaumycin B, a macrolide natural product, highlights a nickel-catalyzed reductive cross-coupling/spiroketalization tactic to construct the spiroketal core. nih.gov Similarly, the total synthesis of spirotryprostatin B, a cytostatic alkaloid, employed a MgI2-mediated ring-expansion of a spiro[cyclopropane-1,3'-oxindole] with an aldimine to assemble the spiro core rapidly. nih.gov These examples underscore the innovative strategies being developed to tackle the significant challenges of this compound total synthesis. The structural revision of spiroetherones A and B was achieved through a total synthesis that featured an unusual stereospecific 1,2-alkyl migration of a 6/6 fused dienone tertiary alcohol to form a spiro[4.5] enedione scaffold. chemrxiv.org

Semi-Synthetic Strategies from Natural Precursors (e.g., Diosgenin)

Given the complexities of total synthesis, semi-synthetic approaches starting from abundant natural spirostans, particularly diosgenin (B1670711), are more common and practical for generating a diverse range of derivatives. nih.govresearchgate.netbrynmawr.edu Diosgenin, extracted from plants of the Dioscorea species, serves as a crucial starting material for the industrial production of various steroid hormones and is a primary precursor for many semi-synthetic this compound analogs. nih.govresearchgate.netiucr.org

The chemical modifications of diosgenin are extensive and have been a cornerstone of steroidal drug development. nih.govresearchgate.netbrynmawr.edu The "Marker degradation," a historical and significant process, converts diosgenin into progesterone (B1679170), demonstrating the utility of this natural product in accessing valuable steroidal compounds. iucr.org Modern semi-synthetic strategies continue to leverage the readily available diosgenin core to introduce a wide array of functional groups and structural modifications. These modifications aim to enhance the therapeutic potential of the parent molecule by improving properties such as solubility, bioavailability, and biological activity. nih.govresearchgate.net

Design and Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is a key area of research aimed at discovering new derivatives with improved pharmacological profiles. researchgate.netnih.govfrontiersin.org These modifications can be systematically introduced at various positions on the steroidal backbone and the spiroketal side chain.

Hydroxylation and epoxidation are common strategies to introduce oxygen-containing functional groups into the this compound skeleton, which can significantly influence biological activity. The epoxidation of the double bond in the this compound ring system, often at the C5-C6 position, is a frequently employed transformation. nih.govresearchgate.net For example, the epoxidation of 2-spirostene has been shown to occur from the less sterically hindered α-face, leading to the corresponding epoxide. nih.gov This epoxide can then be subjected to ring-opening reactions to yield diols. nih.gov

The hydroxylation of Δ5-steroids to 5α,6β-diols can be achieved using reagents like N-bromosuccinimide. researchgate.net Furthermore, direct hydroxylation of alkenes can be accomplished using osmium tetroxide (OsO₄) to produce syn-diols, or through a two-step epoxidation/hydrolysis sequence to yield trans-diols. openstax.org Hemoproteins, typically known for hydroperoxidase activity, have also been shown to catalyze epoxidation and hydroxylation reactions under certain conditions. nih.gov

Table 1: Examples of Hydroxylation and Epoxidation Reactions on this compound Precursors

Starting MaterialReagent(s)Product(s)Reference(s)
2-Spirostenem-CPBA2α,3α-Epoxy-5α-spirostan nih.gov
Tigogenin (B51453)Chugaiev elimination, then m-CPBA2α,3α-Epoxy-5α-spirostan nih.gov
Δ5-SteroidsN-Bromosuccinimide5α,6β-Diols researchgate.net
AlkenesOsmium tetroxide (OsO₄)Syn-diols openstax.org
AlkenesPeroxyacid, then H₃O⁺Trans-diols openstax.org

The incorporation of heteroatoms, particularly nitrogen, into the this compound framework has been a fruitful strategy for generating novel derivatives with diverse biological activities. researchgate.net A variety of nitrogen-containing functionalities have been introduced, including oximes, nitriles, and fused heterocyclic rings like pyrazoles and isoxazoles. researchgate.netresearchgate.net

Starting from diosgenin, a series of A-ring modified spirostanes have been synthesized. researchgate.netresearchgate.net For instance, the 3-keto group of a diosgenin derivative can be converted to an oxime, which can then undergo further transformations. researchgate.net The synthesis of pyrazole- and isoxazole-fused spirostans has also been reported, often involving the reaction of a β-diketone or its equivalent with hydrazine (B178648) or hydroxylamine, respectively. researchgate.netresearchgate.net The synthesis of spirostanic 1,2,3-triazoles has been achieved via a three-component reaction of diosgenin azides with acetophenones and aryl aldehydes. nih.gov

Table 2: Synthesis of Nitrogen-Containing this compound Derivatives

This compound PrecursorReagents and ConditionsFunctional Group/Heterocycle IntroducedReference(s)
Diosgenin derivative (3-keto)Hydrazine hydrate, ethanol, AcOHPyrazole ring fused to ring A researchgate.netresearchgate.net
Diosgenin derivative (3-keto)Hydroxylamine hydrochloride, sodium acetate, AcOHOxime at C-3 researchgate.net
Diosgenin derivative (2-formyl-3-keto)Hydroxylamine hydrochloride, sodium acetate, AcOHIsoxazole ring fused to ring A researchgate.netresearchgate.net
(25R)-6-azidothis compound-3,5-diolsAcetophenones, aryl aldehydes, copper catalyst1,2,3-Triazole ring at C-6 nih.gov

The conjugation of spirostans with amino acids and peptides is a promising approach to improve their pharmacokinetic properties and potentially target specific biological pathways. researchgate.netmdpi.com This strategy can enhance water solubility, facilitate transport across cell membranes, and create hybrid molecules with novel biological activities.

The Ugi four-component reaction has been successfully employed for the one-pot synthesis of molecular chimeras that incorporate sugar, pseudo-peptide, and steroidal moieties. nih.gov This multicomponent approach allows for the efficient conjugation of functionalized monosaccharides and oligosaccharides to spirostanic steroids. nih.gov This has led to the creation of novel triple sugar/pseudo-peptide/steroid hybrids, opening new avenues for drug discovery. nih.gov The conjugation of amino acids and peptides to other bioactive molecules has been shown to be a valuable tool in developing new therapeutic leads. mdpi.com

Esterification of the hydroxyl groups of spirostans with fatty acids is another strategy to modify their lipophilicity and, consequently, their absorption and distribution in biological systems. google.comresearchgate.netnih.gov This modification can lead to the formation of this compound-fatty acid conjugates with potentially altered biological activities.

Naturally occurring fatty acid esters of this compound glycosides have been isolated, such as progenin III palmitate and progenin III linoleate (B1235992) from Dioscorea cayenensis. researchgate.netnih.gov In these compounds, the fatty acid is esterified to a hydroxyl group of the sugar moiety attached to the this compound core. researchgate.net Synthetic methods for the esterification of fatty acids are well-established and can be applied to spirostans. nih.govtaylorandfrancis.com These methods often involve reacting the fatty acid with an alcohol in the presence of a catalyst. taylorandfrancis.com The conjugation of peptides with fatty acids is also a known strategy to improve the pharmacokinetic profile of peptide-based drugs. creative-peptides.com

Esterification with Fatty Acids

Development of Efficient Synthetic Procedures for Large-Scale Preparation

The large-scale preparation of this compound compounds is primarily driven by the industrial demand for key sapogenins, such as diosgenin, which serve as vital precursors for the synthesis of steroid hormones and other pharmaceuticals. Historically, the production of these compounds has relied on extraction from plant sources, followed by harsh chemical processing. However, significant research efforts are focused on developing more efficient, cost-effective, and environmentally sustainable procedures.

The traditional industrial method for producing diosgenin involves the extraction of crude saponins (B1172615) from the tubers of plants like Dioscorea species (wild yam), followed by aggressive acid hydrolysis. This process typically uses large quantities of strong acids (e.g., sulfuric or hydrochloric acid) at high temperatures to cleave the sugar moieties from the aglycone. While effective in liberating the this compound core, this method is fraught with major disadvantages, including high energy consumption and the generation of substantial amounts of acidic wastewater, which poses a significant environmental challenge.

In response to these drawbacks, modern research has pivoted towards "green" and more efficient alternatives. Key developments include:

Enzymatic and Microbial Hydrolysis: A promising alternative to acid hydrolysis is the use of enzymes or whole-cell biotransformation. Specific dioscin-glycosidases and microbes, such as strains of Bacillus licheniformis, have been identified that can efficiently hydrolyze the glycosidic bonds under mild conditions. This bio-catalytic approach avoids the use of corrosive acids and high temperatures, resulting in a cleaner production process. Furthermore, techniques for enzyme immobilization are being developed to enhance the stability and reusability of these biocatalysts, making them more viable for industrial-scale applications.

Optimized Extraction Processes: Improvements are also being made to the initial extraction phase. Patented procedures describe the use of mixed organic solvent systems for reflux extraction, which can significantly shorten production cycles, improve product yield and purity, and reduce waste generation compared to traditional methods.

Scalable Synthesis of Derivatives: While the industrial focus remains on the production of base sapogenins like diosgenin, progress is being made in developing scalable syntheses for more complex, functionalized spirostans. Methodologies that utilize robust and cost-effective reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to the large-scale synthesis of this compound-related natural products starting from diosgenin. Researchers continue to seek well-defined synthetic routes to produce functionalized spirostanes in large quantities from inexpensive and readily available steroidal precursors.

The large-scale chemical synthesis of complex this compound saponins (with intact oligosaccharide chains) remains a formidable challenge due to the inherent difficulties in controlling the regio- and stereoselectivity of glycosylation reactions on a large scale. Consequently, biotechnological production via synthetic biology and enzymatic glycosylation is emerging as a potential future pathway for the sustainable, large-scale preparation of specific, highly valuable steroidal saponins.

Comparison of Diosgenin Production Procedures

The table below compares the traditional industrial process with modern, improved methods for the production of diosgenin.

ParameterTraditional Industrial ProcessModern "Green" Process
Hydrolysis Agent Strong acids (e.g., H₂SO₄, HCl)Enzymes (e.g., dioscin-glycosidases) or Microbes (e.g., Bacillus sp.)
Reaction Conditions High temperatures (70–175 °C)Mild, near-ambient temperatures
Byproducts Significant acidic wastewater, environmental pollutantsBiodegradable waste, recyclable catalysts (if immobilized)
Energy Consumption HighLow
Efficiency/Yield Established but can be inefficientPotentially higher yield and purity with process optimization
Sustainability LowHigh

The ongoing development of these efficient synthetic and biosynthetic procedures is critical for ensuring a stable and environmentally responsible supply of this compound-based compounds for the pharmaceutical industry.

Mechanistic Investigations of Spirostan Biological Activities in Vitro Models

Cellular and Molecular Targets of Spirostan Compounds

In vitro studies have been instrumental in elucidating the molecular interactions that underpin the biological activities of this compound compounds. These studies have identified several key targets, including components of the cytoskeleton and critical signaling pathways.

Several this compound compounds have been shown to interfere with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. Microtubules are polymers of αβ-tubulin heterodimers, and their constant assembly and disassembly (dynamic instability) are essential for their function. cytoskeleton.com

In silico molecular docking studies have suggested that certain this compound compounds can bind to tubulin. For example, (25S)-5β-spirostan-3β-yl β-D-glucoside has demonstrated a strong binding affinity for tubulin in computational models. jneonatalsurg.comjneonatalsurg.com This interaction is thought to modulate microtubule dynamics, ultimately leading to the anticancer effects observed. jneonatalsurg.comjneonatalsurg.com The interference with tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of these enzymes, particularly PDE4 which is prevalent in immune cells, leads to an increase in intracellular cAMP levels. wikipedia.org This elevation in cAMP can, in turn, influence various cellular processes, including inflammation and smooth muscle relaxation. nih.govresearchgate.net

The mechanism of action for PDE inhibitors involves preventing the degradation of cAMP to AMP, thereby amplifying its signaling effects. wikipedia.orgresearchgate.net This can lead to a range of physiological responses depending on the cell type. In cardiac muscle, for instance, increased cAMP enhances contractility, while in vascular smooth muscle, it promotes relaxation. cvpharmacology.commhmedical.com While direct evidence linking this compound compounds to cAMP phosphodiesterase modulation is still emerging, the known effects of other natural products on this enzyme family suggest it as a potential area for future investigation into the multifaceted biological activities of spirostans.

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. encyclopedia.pub It is frequently hyperactivated in various cancers due to mutations in upstream signaling components like the PI3K/Akt pathway. encyclopedia.pubmdpi.com The mTOR pathway exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of downstream targets involved in protein synthesis and cell metabolism. encyclopedia.pubfrontiersin.org

A steroidal saponin (B1150181) isolated from Allium chinense, identified as (25R)-5α-spirostan-3β-yl-3-O-acetyl-O-β-d-glucopyranosyl-(1 → 2)-O-[β-d-glucopyranosyl-(1 → 3)]-O-β-d-glucopyranosyl-(1 → 4)-β-d-galactopyranoside (A-24), has been shown to modulate the PI3K/Akt/mTOR signaling pathway. nih.gov Treatment with A-24 led to the downregulation of phosphorylated Akt and mTOR in human gastric adenocarcinoma cell lines. nih.gov This inhibition of the mTOR pathway contributes to the compound's ability to induce both apoptosis and autophagy, highlighting its potential as a therapeutic agent targeting this critical cancer-related signaling cascade. nih.gov

Modulating Enzymatic Activities (e.g., cAMP Phosphodiesterase)

In Vitro Cytotoxicity and Apoptosis Induction in Cell Lines

A significant body of in vitro research has demonstrated the cytotoxic and pro-apoptotic effects of this compound compounds against a variety of cancer cell lines. These studies are crucial for determining the potency and cancer cell-type specificity of these potential anticancer agents.

This compound compounds have exhibited a range of cytotoxic activities against different human cancer cell lines. For instance, the spirostanol (B12661974) saponin derivative RCE-4 displayed potent cytotoxicity against several human cancer cell lines, with the CaSki cervical cancer cell line being the most sensitive, showing an IC50 value of 3.37 µM. spandidos-publications.com Another this compound compound, (25S)-5β-spirostan-3β-yl β-D-glucoside, demonstrated a dose-dependent reduction in the viability of HeLa cervical cancer cells, with an IC50 value of 54.48 µg/mL. jneonatalsurg.com

Furthermore, a series of novel 2-alkyloxyl substituted (25R)-spirostan-1,4,6-triene-3-ones and their corresponding 1,2,3-triazoles were synthesized and evaluated for their cytotoxic effects. Among them, three steroidal triazoles (5b, 5f, and 5m) showed potent anti-proliferative activity against CaSki cells, with IC50 values ranging from 9.4 to 11.8 µM. researchgate.net A steroidal saponin from Allium chinense, A-24, also showed dose-dependent cytotoxicity in SGC-7901 and AGS human gastric cancer cell lines. nih.gov

CompoundCancer Cell LineIC50 Value
RCE-4CaSki (cervical cancer)3.37 µM
(25S)-5β-spirostan-3β-yl β-D-glucosideHeLa (cervical cancer)54.48 µg/mL
Steroidal triazole 5bCaSki (cervical cancer)9.4-11.8 µM
Steroidal triazole 5fCaSki (cervical cancer)9.4-11.8 µM
Steroidal triazole 5mCaSki (cervical cancer)9.4-11.8 µM
A-24SGC-7901 (gastric cancer)Dose-dependent cytotoxicity
A-24AGS (gastric cancer)Dose-dependent cytotoxicity

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a population, making it invaluable for studying the mechanisms of cell death, such as apoptosis. nih.govbio-rad-antibodies.com This method can differentiate between live, apoptotic, and necrotic cells, often through the use of fluorescent probes that detect changes in the cell membrane and DNA. nih.govresearchgate.net For example, Annexin V staining can identify the externalization of phosphatidylserine, an early hallmark of apoptosis. thermofisher.com

Flow cytometry has been employed to confirm the apoptosis-inducing effects of this compound compounds. Treatment of HeLa cervical cancer cells with (25S)-5β-spirostan-3β-yl β-D-glucoside led to a significant increase in both early and late apoptotic cell populations. jneonatalsurg.comjneonatalsurg.com Similarly, the spirostanol saponin derivative RCE-4 was shown to cause a dose-dependent increase in early apoptosis in CaSki cells, as determined by Annexin V/PI dual staining flow cytometry. spandidos-publications.com These analyses provide quantitative evidence of the pro-apoptotic activity of these this compound compounds and help to elucidate their mechanism of action at the cellular level.

Cancer Cell Line Specificity and Potency

In Vitro Anti-inflammatory Mechanisms (e.g., Nitric Oxide Production Inhibition)

Spirostanol saponins (B1172615) and their synthetic analogues have demonstrated notable anti-inflammatory properties in various in vitro models. A primary mechanism investigated is the inhibition of nitric oxide (NO), a key inflammatory mediator.

Studies on spirostanol saponins isolated from Allium porrum flowers, including aginoside, 6-deoxyaginoside, and yayoisaponin A, along with related compounds like tomatonine and digitonin, have shown significant inhibitory effects on NO production in mouse peritoneal cells. mdpi.comresearchgate.net The inhibitory concentration 50 (IC50) values for these compounds were found to be closely correlated with their cytotoxic concentrations (CC50), suggesting that the reduction in NO may be linked to cellular viability. mdpi.com For instance, 6-deoxyaginoside exhibited the highest inhibitory effects. mdpi.com Interestingly, the aglycone forms, agigenin (B605238) and diosgenin (B1670711), did not show any inhibitory effects on NO production. mdpi.com

A synthetic spirosteroid analogue, (25R)-5α-spirostan-3,6-one (S15), was found to inhibit the production of nitric oxide and interleukin-1β (IL-1β) in LPS/IFNγ-stimulated primary microglia cultures in a dose-dependent manner. mdpi.comnih.gov This suggests a direct modulatory effect on inflammatory pathways in immune cells.

Furthermore, spirostanol and furostanol glycosides from Anemarrhenae Rhizoma have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), two key enzymes in the arachidonic acid cascade that leads to the production of inflammatory mediators. nih.govresearchgate.net Compounds such as timosaponin A-II, timosaponin A-III, timosaponin B-II, timosaponin B-III, and anemarrhenasaponin I were identified as potential dual inhibitors. nih.govresearchgate.net Timosaponin A-II and timosaponin B-III were particularly potent against COX-2 and 5-LOX, with IC50 values of 1.05 and 0.48 μM, respectively. researchgate.net Spirostane steroidal saponins from the roots of Bletilla striata also exhibited selective inhibition of COX-2. nih.gov

Steroidal glycosides from Solanum torvum have shown anti-neutrophilic inflammatory activity by inhibiting elastase release and superoxide (B77818) anion generation in human neutrophils. nih.gov Two compounds, in particular, inhibited both inflammatory mediators with IC50 values ranging from 0.66 to 3.49 μM. nih.gov

The methanolic extract of Dolichos lablab seeds and several of its isolated terpenoid glycosides demonstrated significant, dose-dependent inhibitory activity on NO release in LPS-stimulated RAW264.7 cells. mdpi.com Similarly, extracts from various parts of the Jatropha curcas plant, especially the root, have shown potent inhibition of nitric oxide production in RAW 264.7 murine macrophage cells. d-nb.info

Table 1: In Vitro Anti-inflammatory Activity of Selected this compound Compounds

Compound/Extract Source/Type Model System Target/Effect Key Findings
Aginoside, 6-deoxyaginoside, Yayoisaponin A Allium porrum Mouse peritoneal cells NO Production Inhibition Significant inhibition of NO production. mdpi.comresearchgate.net
(25R)-5α-spirostan-3,6-one (S15) Synthetic Primary microglia cultures NO and IL-1β Inhibition Dose-dependent inhibition of LPS/IFNγ-induced NO and IL-1β production. mdpi.comnih.gov
Timosaponin A-II, A-III, B-II, B-III Anemarrhenae Rhizoma Enzyme assays 5-LOX/COX-2 Dual Inhibition Identified as potential dual inhibitors with IC50 values ≤ 6.07 μM. nih.govresearchgate.net
Spirostane Steroidal Saponins Bletilla striata Enzyme assays COX-2 Inhibition Selective inhibition of COX-2, comparable to standard drug NS-398 (>90%). nih.gov
Steroidal Glycosides Solanum torvum Human neutrophils Elastase and Superoxide Anion Inhibition Two compounds inhibited both mediators with IC50 values of 0.66-3.49 μM. nih.gov
Terpenoid Glycosides Dolichos lablab RAW264.7 cells NO Production Inhibition Significant dose-dependent inhibition of NO release. mdpi.com
Root Extract Jatropha curcas RAW 264.7 cells NO Production Inhibition 100% inhibition of nitric oxide production. d-nb.info

In Vitro Antimicrobial and Antifungal Activities

This compound compounds have been investigated for their ability to inhibit the growth of various pathogenic microbes, including bacteria and fungi.

Several spirostane saponins have demonstrated significant antifungal activity. For instance, saponins from Cestrum laevigatum, specifically compounds containing the spirostane skeleton, were active against Candida albicans, Candida krusei, and Candida parapsilosis. scielo.br The minimum inhibitory concentration (MIC50) for a mixture of (25R,S)-5α-spirostan-2α,3β-diol 3-O-β-D-glucopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-β-D-galactopyranoside against C. albicans and C. parapsilosis was 3.9 and 7.0 µg/mL, respectively. scielo.br The study suggested that the closed ring structure at C-22/C-26, typical of the spirostanol skeleton, is important for this activity. scielo.br

Similarly, synthetic functionalized 2,3-spirostane isomers were evaluated for their antifungal potential. nih.govnih.gov Among the tested analogs, 2α-acetoxy-5α-spirostan-3β-ol was the only one to show significant inhibition (>50%) against Candida albicans, Cryptococcus neoformans, Candida glabrata, and Aspergillus fumigatus. nih.gov C. glabrata was the most sensitive, with inhibition observed at a concentration of 6.25 μg/mL. nih.gov The proposed mechanism of action for some spirostane glycosides involves forming complexes with sterols in fungal membranes, leading to a loss of membrane integrity. nih.gov

Spirostanol glycosides isolated from Trillium kamtschaticum also exhibited anti-Candida albicans effects, with five compounds showing MIC values ranging from 8.8 to 21.6 μM. nih.gov A spirostane saponin from Rohdea pachynema demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 μg/mL. nih.gov Its mechanism is thought to involve the destruction of the cell wall and membrane. nih.gov

Furthermore, spirostanol saponins from Persian leek have shown more activity against tested fungi compared to furostanol and cholestanol (B8816890) types. researchgate.net Three 5-spirostan-3-ol saponins extracted with butanol showed antimicrobial activity against both prokaryotic and eukaryotic organisms, though only at low cell densities. foodsciencejournal.com

Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected this compound Compounds

Compound/Extract Source/Type Target Organism(s) Activity/Measurement Key Findings
(25R,S)-5α-spirostan-2α,3β-diol glycoside mixture Cestrum laevigatum Candida albicans, Candida parapsilosis MIC50 3.9 µg/mL (C. albicans), 7.0 µg/mL (C. parapsilosis). scielo.br
2α-acetoxy-5α-spirostan-3β-ol Synthetic C. albicans, C. neoformans, C. glabrata, A. fumigatus % Inhibition >50% inhibition against all four species; C. glabrata most sensitive (MIC 6.25 μg/mL). nih.gov
Spirostanol Glycosides (5 compounds) Trillium kamtschaticum Candida albicans MIC 8.8 to 21.6 μM. nih.gov
Spirostane Saponin (XQS) Rohdea pachynema Methicillin-resistant Staphylococcus aureus (MRSA) MIC 8 μg/mL. nih.gov
5-spirostan-3-ol saponins Plant extract (butanol) Prokaryotic and eukaryotic organisms Antimicrobial Activity Active only at low cell densities. foodsciencejournal.com

In Vitro Immunomodulatory Effects

The immunomodulatory activities of this compound compounds have been explored in vitro, revealing their potential to influence immune cell responses.

Steroidal saponins from Dioscorea alata have been shown to act as immunomodulatory agents by increasing the proliferation and activation of CD4+ T cells. ugm.ac.id These saponins also modulated cytokine production by decreasing the levels of IL-4 and IL-5 while increasing transforming growth factor-beta (TGF-β). ugm.ac.id This suggests a potential to shift the immune response, which could be beneficial in conditions like allergies. ugm.ac.id

An ethanolic extract of Chlorophytum borivilianum tubers, rich in saponins, and its sapogenin fraction were investigated for their immunomodulatory activity. The results indicated that the ethanolic extract had a greater potency than the sapogenin fraction. researchgate.net

Furthermore, synthetic amino acid derivatives of diosgenin, a this compound sapogenin, have been created. scielo.br Among these, (25R)-5α-spirostan-3β-yl L-serinate hydrochloride and (25R)-5α-spirostan-3β-yl L-glutamate hydrochloride showed promising in vitro immunomodulatory activities, marking them as potential lead compounds for further research. scielo.br

Hemostatic Activities in In Vitro Models

Several in vitro studies have highlighted the hemostatic potential of this compound compounds, primarily through their effects on platelet aggregation and blood clotting time.

Spirostanol glycosides isolated from Trillium kamtschaticum were evaluated for their hemostatic activities. nih.gov Three of these glycosides induced platelet aggregation in rabbits at a concentration of 300 μg/mL, with maximal aggregation rates of 62%, 71%, and 72%. Their EC50 values were 109.8, 203.3, and 492.7 μM, respectively. nih.gov

Similarly, spirostane-steroidal saponins isolated from the roots of Bletilla striata demonstrated potent hemostatic activities. nih.govresearchgate.net Five specific spirostane steroidal saponins from this plant were reported to significantly decrease the whole blood clotting time. researchgate.net

Further research on Ypsilandra thibetica led to the isolation of several spirostanol glycosides. researchgate.net Five spirostanol tetraglycosides from this plant showed favorable induced platelet aggregation activities. One compound, ypsilandroside G, was particularly significant, displaying an EC50 value of 57.17 μM for inducing platelet aggregation. researchgate.net

These findings underscore the potential of certain this compound structures to promote hemostasis, primarily by activating platelets.

Table 3: Hemostatic Activities of Spirostanol Glycosides in In Vitro Models

Compound/Extract Source Model System Activity Key Findings
Spirostanol Glycosides (3 compounds) Trillium kamtschaticum Rabbit Platelets Platelet Aggregation Maximal aggregation rates of 62-72% at 300 μg/mL. nih.gov
Spirostane Steroidal Saponins Bletilla striata Whole Blood Clotting Time Significantly decreased whole blood clotting time. researchgate.net
Ypsilandroside G Ypsilandra thibetica Platelets Platelet Aggregation EC50 value of 57.17 μM. researchgate.net
Spirostanol Tetraglycosides (5 compounds) Ypsilandra thibetica Platelets Platelet Aggregation Favorable inducing platelet aggregation activities. researchgate.net

Structure Activity Relationship Sar Studies of Spirostan Derivatives

Influence of Spirostan Aglycone Structural Variations on Biological Effects

The aglycone, or sapogenin, is the non-saccharide core of the this compound molecule. Variations in this steroidal nucleus are a key determinant of the compound's biological effects. The complexity and diversity of biological activities observed in this compound saponins (B1172615) are highly dependent on the structural variability of this aglycone. researchgate.net

Key structural features of the aglycone that influence bioactivity include:

Stereochemistry at C-25: The configuration at the C-25 position, designated as either (25R) or (25S), can lead to distinct biological properties. For instance, in C12-unsubstituted compounds, the (25S) isomers often exhibit stronger activity than their (25R) counterparts. Conversely, the (25R) configuration can enhance activity in derivatives with a carbonyl group at C-12.

Substitutions on the Steroid Nucleus: The presence and nature of functional groups on the aglycone rings (A, B, C, D, E, F) are critical. For example, modifications on the C-ring, such as the introduction of methylene (B1212753), methoxyl, or α,β-unsaturated ketone groups, have been shown to impact cytotoxic activity. nih.gov The incorporation of very polar functionalities or the opening of the C-ring, which reduces rigidity, can lead to a significant decrease in cytotoxicity. nih.gov

Table 1: Influence of Aglycone Variations on Cytotoxicity

Aglycone ModificationEffect on CytotoxicityReference
C-12 Carbonyl GroupEnhances activity in (25R) isomers
C-Ring Methylene GroupIncreased cytotoxicity in chacotrioside-based saponins nih.gov
C-Ring Polar FunctionalitiesSignificant drop in cytotoxicity nih.gov
C-Ring OpeningSignificant drop in cytotoxicity nih.gov

Impact of Glycosidic Chain Composition and Linkages on Activity

The glycosidic (sugar) chains attached to the this compound aglycone play a vital role in modulating the compound's biological activity. The type, number, sequence, and linkage of the monosaccharide units can significantly alter properties such as solubility, bioavailability, and interaction with cellular targets. researchgate.netresearchgate.net

Key aspects of the glycosidic chain that influence bioactivity include:

Number of Sugar Units: An increase in the number of sugar units can improve water solubility and enhance engagement with biological targets. For example, diglycosides have been observed to be more potent than monoglycosides in certain contexts.

Linkage Position and Anomeric Configuration: The point of attachment of the sugar chain to the aglycone (commonly at the C-3 position) and the linkages between the sugar units (e.g., 1→2, 1→3, 1→4) are critical. ontosight.aiontosight.ai The anomeric configuration (α or β) of the glycosidic bonds also plays a role.

Branched vs. Linear Chains: The arrangement of the sugar chain, whether linear or branched, contributes to the structural diversity and, consequently, the biological activity of the saponin (B1150181). ontosight.ai

Table 2: Effect of Glycosidic Chain on Biological Activity

Glycosidic Chain FeatureImpact on ActivityReference
Increased number of sugar unitsImproved solubility and target engagement
Monodesmosidic vs. BidesmosidicMonodesmosidic saponins are more common in Agave sci-hub.se
Specific sugar compositionInfluences pharmacokinetic and pharmacodynamic properties ontosight.aiontosight.ai

Role of Hydroxyl Group Positions and Stereochemistry on Bioactivity

The presence, position, and stereochemistry (α or β) of hydroxyl (-OH) groups on the this compound aglycone are crucial for its biological activity. These groups can participate in hydrogen bonding with biological targets, influencing binding affinity and specificity. ontosight.ai

Position of Hydroxyl Groups: Hydroxyl groups at various positions, such as C-2, C-3, C-6, and C-17, have been shown to be important for different biological effects. acs.orgontosight.aiontosight.ai For example, the presence of a hydroxyl group at the C-3 position is a common feature in many bioactive spirostans. ontosight.ai

Stereochemistry of Hydroxyl Groups: The spatial orientation of the hydroxyl groups (axial or equatorial) can significantly impact the molecule's ability to interact with receptors or enzymes. For instance, the stereochemistry of hydroxyl groups on the A-ring can influence cytotoxic activity.

Effects of Chemical Modifications and Derivatization on Activity Profiles

Chemical modification and derivatization of the this compound skeleton are powerful strategies for enhancing biological activity, improving pharmacokinetic properties, and exploring SAR. researchgate.net These modifications can involve the introduction of new functional groups or the alteration of existing ones.

Introduction of Heteroatoms: The incorporation of nitrogen-containing moieties, such as oximes, pyrazoles, and isoxazoles, into the this compound structure has led to derivatives with potent anticancer activity. researchgate.net

Acylation and Alkylation: The addition of acyl or alkyl groups to hydroxyl functions can alter the lipophilicity and, consequently, the bioactivity of the compound. For example, 3,6-dipivaloylated spirostanyl β-D-glucosides have shown moderate to good cytotoxic activity. nih.gov

Click Chemistry: The use of "click" chemistry to attach triazole rings to the this compound backbone has yielded derivatives with significant antiproliferative effects. researchgate.net The position of these substitutions, such as at the C-6 position, can be critical for activity. researchgate.net

Carbamate (B1207046) Derivatives: The synthesis of steroidal carbamates from diosgenin (B1670711) has been explored to create new compounds with potential biological activities, such as plant-growth-promoting effects. nih.gov

Table 3: Examples of Chemical Modifications and Their Effects

ModificationResulting DerivativeBiological ActivityReference
Introduction of L-tryptophanC-3 and C-26 substituted derivativesSignificant cytotoxic activities researchgate.net
Introduction of triazole ring6-(4'-aryl-1',2',3'-triazolyl)this compound-3,5-diolsPromising cytotoxic potential researchgate.net
Addition of carbamate functionDiosgenin carbamatesPlant-growth-promoting activity nih.gov
Introduction of oxime, pyrazole, isoxazoleNitrogen-containing hetero this compound derivativesPotent anticancer activity researchgate.net

Computational and Molecular Modeling Approaches in SAR

In recent years, computational and molecular modeling techniques have become indispensable tools in the SAR studies of this compound derivatives. These in silico methods provide valuable insights into the interactions between spirostans and their biological targets, helping to rationalize observed activities and guide the design of new compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. It is used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govmdpi.com Molecular docking studies have been employed to investigate the binding of spirostans to targets like checkpoint kinases (CHK1 and CHK2). mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be used to predict the activity of novel, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and conformational changes. mdpi.com These simulations can help to refine the binding poses obtained from molecular docking.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. Pharmacophore models can be used to screen large compound libraries for potential hits.

Density Functional Theory (DFT) Studies: DFT calculations are used to investigate the electronic properties of molecules, which can be correlated with their reactivity and biological activity. mdpi.com

These computational approaches, often used in combination, facilitate a more rational and efficient exploration of the SAR of this compound derivatives, ultimately accelerating the drug discovery process. nih.gov

Spirostan Compounds in Drug Discovery and Chemical Biology

Spirostans as Lead Compounds for Therapeutic Development

Spirostan saponins (B1172615) are considered valuable lead compounds for the development of new drugs due to their wide array of pharmacological properties. ontosight.ai Their inherent structural diversity, stemming from variations in the aglycone moiety and the attached sugar chains, allows for a broad spectrum of biological activities. uq.edu.auresearchgate.netmdpi.com These activities include anti-inflammatory, antitumor, and cardiovascular protective effects. ontosight.ai

The unique spiro structure of these compounds is a key feature that contributes to their biological activity and chemical reactivity. smolecule.com This complex three-dimensional arrangement allows for interaction with various cellular pathways. smolecule.com For instance, the spirooxindole motif, a related spiro structure, has been extensively studied for its broad pharmacological activities, with several candidate molecules entering clinical trials. nih.gov The development of synthetic methodologies and the availability of diverse building blocks are making spirocycles more accessible for medicinal chemists to explore in drug discovery programs. nih.gov

Precursors for Steroid Hormone Synthesis Research

Historically, spirostans have played a pivotal role as precursors in the synthesis of steroid hormones. The discovery of the this compound structure, particularly the ketone spiro acetal (B89532) functionality, was fundamental to the development of the Marker degradation process. wikipedia.orgphytopurify.com This chemical route, developed by Russell Earl Marker, enabled the large-scale industrial production of vital sex hormones like progesterone (B1679170) from plant-derived steroids. wikipedia.orgwikipedia.org

Diosgenin (B1670711), a this compound sapogenin extracted from the Mexican yam Dioscorea mexicana, proved to be a particularly convenient starting material for this process due to the presence of a double bond in its steroid nucleus. wikipedia.orgiucr.org The Marker degradation involves a three-step process to cleave most of the side chain, converting the this compound into valuable steroid hormone analogues. wikipedia.orgwikipedia.org This breakthrough was instrumental in the development of both the contraceptive pill and corticosteroid anti-inflammatory drugs. wikipedia.org The process typically begins with the reaction of the this compound with acetic anhydride, which opens the pyran ring, followed by oxidative cleavage of the furan (B31954) ring with chromic acid. wikipedia.org

The de novo synthesis of steroid hormones in the body originates from cholesterol, which is converted to pregnenolone, the precursor to all other steroid hormones. nih.govresearchgate.net This intricate process involves a series of enzymatic reactions primarily carried out by cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) enzymes. wikipathways.org

Potential in Developing Targeted Therapies (e.g., Cancer)

This compound compounds have demonstrated significant potential in the development of targeted cancer therapies. smolecule.com Their anticancer activity is attributed to various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways involved in tumor growth and proliferation. smolecule.commdpi.commdpi.com

Several spirostanol (B12661974) saponins have shown cytotoxic effects against a range of cancer cell lines. smolecule.comresearchgate.net For example, derivatives of This compound-3,6-diol (B1227596) have exhibited cytotoxic effects against breast and prostate cancer cells. smolecule.com Diosgenin has been shown to have prominent anti-cancer activities through mechanisms such as downregulating the PI3K/Akt/mTOR gene expression. mdpi.com Other spirostane saponins have demonstrated the ability to inhibit the growth of breast cancer tumors by blocking oxidative phosphorylation and glycolysis. mdpi.com

The structural features of spirostans, such as the spiroketal moiety, are crucial for their interaction with molecular targets. kemdikbud.go.id In silico studies have identified spirostans as potential inhibitors of MAPK14 (p38α), a kinase implicated in the regulation of cancer. kemdikbud.go.id Furthermore, some spirooxindole-containing compounds have shown antitumor properties by inhibiting the p53-MDM2 interaction, a key pathway in cancer development. nih.gov Targeted therapies, which focus on specific changes in cancer cells, can be more effective and have fewer side effects than traditional chemotherapy. cancer.gov These therapies can include small-molecule drugs that enter cells to act on internal targets or monoclonal antibodies that target specific proteins on the cell surface. cancer.govmdpi.com

Challenges in Translational Research and Compound Optimization (e.g., solubility, bioavailability for in vitro studies)

Despite their therapeutic promise, the translation of this compound compounds from the laboratory to clinical applications faces several significant hurdles. A major challenge is their often poor aqueous solubility and low bioavailability, which can limit their effectiveness in both in vitro studies and clinical settings. nih.govispe.gr.jpdrug-dev.com Poorly water-soluble drugs may be eliminated from the gastrointestinal tract before they can fully dissolve and be absorbed, leading to low bioavailability and inconsistent therapeutic effects. ispe.gr.jp This can necessitate higher doses, potentially causing toxicity and increasing manufacturing costs. ispe.gr.jp

The structural complexity of spirostans also presents challenges for chemical synthesis and optimization. waters.com Resolving stereoisomers, such as the 25 R/S diastereomers, is often a prerequisite for accurate biological assays, as different isomers can have different activities. waters.com Furthermore, the tedious extraction and purification processes from natural sources can result in low yields, making it difficult to obtain sufficient quantities for extensive research and potential commercialization. spandidos-publications.com

Translational research, the process of turning basic scientific discoveries into practical applications, is fraught with its own set of challenges, often referred to as the "valley of death". futurebridge.comsanguinebio.com These include a lack of coordination between research and clinical teams, insufficient funding, and the complex regulatory landscape. futurebridge.comhepi.ac.ukcytivalifesciences.com Overcoming these barriers requires a multi-faceted approach, including the development of novel drug delivery systems to improve solubility and bioavailability, the optimization of synthetic routes, and increased collaboration among academic researchers, clinicians, and industry partners. sanguinebio.comhepi.ac.uknih.gov

Advanced Analytical and Separation Techniques for Spirostan Research

Modern Chromatographic Methods for Isolation and Purification

Chromatography is the cornerstone of spirostan separation, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve isolation. The predominant methods involve an initial solvent extraction and partitioning followed by various column chromatography techniques. researchgate.net The choice and sequence of these methods are dictated by the polarity and structural similarity of the target spirostans.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique fundamental to the final purification and analysis of spirostans. vulcanchem.comiipseries.orgsolubilityofthings.com It is widely used for purity assessments, quantification, and the isolation of individual compounds from complex fractions obtained through preliminary chromatographic steps. omicsonline.org The versatility of HPLC allows for the use of various column types and mobile phases to fine-tune separations. iipseries.org

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. phenomenex.comcreative-proteomics.com UHPLC systems operate at much higher pressures (up to 15,000 psi) and utilize columns packed with smaller stationary phase particles (typically under 2 µm). phenomenex.comcreative-proteomics.com These features lead to narrower peaks, greater peak capacity, and reduced analysis times, making UHPLC exceptionally well-suited for analyzing complex this compound profiles and separating closely related isomers, such as 25R/S diastereomers. phenomenex.comamericanpharmaceuticalreview.comnih.gov The enhanced sensitivity of UHPLC is also advantageous for detecting and quantifying trace components. creative-proteomics.com

Table 1: Comparison of HPLC and UHPLC Systems

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)
Operating Pressure Moderate (up to 6,000 psi) phenomenex.comHigh (up to 15,000 psi) phenomenex.com
Particle Size 3–5 µm phenomenex.com< 2 µm phenomenex.com
Resolution Standard americanpharmaceuticalreview.comHigher, allowing for separation of complex mixtures phenomenex.comamericanpharmaceuticalreview.com
Analysis Time Longer (e.g., 40 minutes) nih.govShorter (e.g., 15 minutes) nih.gov
Sensitivity StandardHigher due to narrower peaks and better signal-to-noise creative-proteomics.com
Solvent Consumption HigherLower nih.gov

Silica (B1680970) gel column chromatography is a form of normal-phase chromatography that is frequently employed as an initial, large-scale purification step for crude plant extracts containing spirostans. iipseries.orgmdpi.comnih.gov In this technique, a polar stationary phase (silica gel) is used with a non-polar mobile phase. Compounds are separated based on polarity, with less polar compounds eluting before more polar ones. This method is effective for fractionating the extract into groups of compounds with similar polarity, simplifying subsequent purification steps. iipseries.org

Reversed-phase chromatography (RPC) is arguably the most common mode of HPLC used in this compound research. phenomenex.comcreative-proteomics.com It utilizes a non-polar stationary phase, typically silica particles chemically bonded with alkyl chains (like C18 or C8), and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. phenomenex.comcreative-proteomics.com Separation is based on hydrophobicity; more hydrophobic (less polar) compounds are retained longer on the column. phenomenex.com C18 columns are widely preferred for their strong hydrophobic retention. phenomenex.com RPC is highly effective for separating this compound glycosides and their aglycones. mdpi.comnih.gov Research has shown that C30 columns can offer superior selectivity for separating challenging 25R/S-spirostanol saponin (B1150181) diastereomers compared to standard C18 or C8 columns. mdpi.comresearchgate.net Often, normal-phase and reversed-phase chromatography are used sequentially to achieve high-purity isolation of spirostans. vulcanchem.com

Multi-Phase Liquid Chromatography (MPLC) is an advanced strategy that combines different chromatographic modes to enhance peak capacity and separation efficiency. A common approach involves using a normal-phase silica gel column for preliminary separation of a crude extract, followed by analysis of the resulting fractions using a reversed-phase column (e.g., a T3 column). mdpi.comresearchgate.net This two-dimensional approach improves the response of certain chromatographic peaks and allows for the enrichment and detection of trace compounds that might be missed in a direct, single-mode analysis. mdpi.com Studies on Yucca schidigera have demonstrated that an MPLC-MS/MS method, integrating silica gel chromatography with reversed-phase LC-MS/MS, enabled the identification of 110 spirostanol (B12661974) saponins (B1172615), a significant increase compared to direct LC-MS analysis. mdpi.comresearchgate.net

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix. yok.gov.tr Separation occurs by partitioning solutes between two immiscible liquid phases. yok.gov.tr This technique is particularly advantageous for the separation of highly polar compounds like this compound saponins because it eliminates issues of irreversible adsorption to a solid stationary phase. yok.gov.tr Droplet counter-current chromatography (DCCC) is a specific application of this method that has been successfully used to isolate novel cardenolide glycosides. researchgate.net The versatility and gentle nature of CCC make it a valuable tool for fractionating crude extracts and purifying delicate natural products. nih.gov

Multi-Phase Liquid Chromatography (MPLC)

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex this compound mixtures. nih.govnumberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most powerful and widely used hyphenated techniques in this compound research. researchgate.net LC separates the individual components of a mixture, which are then introduced into a mass spectrometer for detection and structural analysis based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov This combination provides a wealth of online analytical data, allowing for the rapid identification of compounds within an extract, often prior to their isolation. nih.govresearchgate.net For example, a multi-phase LC-MS/MS approach was used to create a comprehensive chemical profile of Yucca schidigera, leading to the identification of 31 spirostanol saponins by comparison with standards and the speculative identification of 79 others based on their MS/MS cleavage patterns. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another key hyphenated technique, suitable for the analysis of volatile or thermally stable compounds. ajpaonline.com For the analysis of less volatile spirostans, a derivatization step, such as acetylation, may be necessary to increase volatility. nih.gov GC-MS has been effectively used for the quantitative estimation of this compound sapogenins like hecogenin (B1673031) and tigogenin (B51453). nih.gov

Table 2: Example of Spirostanol Saponins Identified in Yucca schidigera using MPLC-MS/MS mdpi.com

Peak No.Retention Time (min)m/z [M+H]⁺Molecular FormulaTentative Identification
1025.401047.5591C₅₀H₈₂O₂₃25(R/S)-5β-spirostan-2β,3β-ol-12-one derivative
14/1528.17 / 28.60901.4901C₄₄H₇₂O₁₈(25R/S)-Yucca spirostanoside B₂/B₃
2731.95755.4223C₃₈H₆₂O₁₄(25R)-Yucca spirostanoside E₄
3835.53917.4846C₄₄H₇₂O₁₉(25R/S)-Yuccaloside E derivative
5138.86771.4172C₃₈H₆₂O₁₅(25R/S)-Yuccaloside C derivative

Spectroscopic Quantification and Purity Assessment

Following isolation, it is crucial to assess the purity and quantify the isolated this compound compounds. Spectroscopy and chromatography are the primary tools for this purpose.

Spectroscopic techniques provide a "spectral fingerprint" that can confirm a compound's identity and purity. tutorchase.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for structural elucidation and can also be used to assess purity by identifying signals from impurities. csic.es

Chromatographic methods, particularly HPLC, are routinely used for purity assessment. omicsonline.org A pure compound should ideally appear as a single, sharp peak in the chromatogram under various conditions. The presence of additional peaks indicates impurities. omicsonline.org The purity can be quantified by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. omicsonline.org Furthermore, the intensity of a chromatographic peak is proportional to the concentration of the substance, allowing for quantitative analysis when compared against a standard curve of a known concentration. tutorchase.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Spirostan derivatives while controlling stereochemistry at key positions (e.g., C-20, C-22, C-25)?

  • Methodology : Acid-catalyzed cyclization of furostan precursors is a common approach, but stereochemical outcomes depend on reaction conditions (e.g., temperature, solvent polarity). For example, acid treatment of furost-20(22)-ene derivatives under controlled pH (e.g., HCl in ethanol) can yield specific this compound isomers. Monitoring via TLC/HPLC and optimizing reaction time are critical to minimize epimerization .
  • Key Data : Evidence from acid-catalyzed experiments shows no detection of (22S)-spirostan or (20R,22R)-spirostan isomers under standard conditions, suggesting thermodynamic favorability of (20R,22S)-cyclopseudoneo configurations .

Q. How can researchers reliably distinguish between 5α- and 5β-spirostan configurations using spectroscopic techniques?

  • Methodology : Combine 1H^1H-NMR and 13C^{13}C-NMR to analyze ring junction protons (e.g., C-5 axial vs. equatorial protons). For 5α-spirostan, the C-5 proton appears as a triplet (δ ~3.4 ppm), whereas 5β-spirostan shows a distinct multiplet (δ ~2.8 ppm). X-ray crystallography is definitive for resolving ambiguities .

Q. What are the standard protocols for characterizing new this compound compounds to meet journal requirements (e.g., Beilstein Journal of Organic Chemistry)?

  • Methodology : Provide full spectral data (NMR, IR, HRMS) and elemental analysis. For known derivatives, cite prior synthesis methods. For novel compounds, include X-ray crystallography or advanced 2D-NMR (e.g., NOESY) to confirm stereochemistry. Limit main text to 5 compounds; additional data should go to supplementary materials .

Advanced Research Questions

Q. How do contradictory reports on this compound stereoisomer formation under similar reaction conditions arise, and how can these be resolved?

  • Methodology : Replicate experiments while varying catalysts (e.g., Lewis acids vs. Brønsted acids) and monitoring intermediates via LC-MS. For instance, oxocarbenium ion intermediates may lead to divergent pathways depending on solvent polarity. Cross-validate findings using computational chemistry (DFT calculations) to identify kinetically vs. thermodynamically favored products .
  • Case Study : Acid-catalyzed reactions failed to produce (22S)-spirostan isomers, suggesting steric hindrance or electronic effects at C-22 override theoretical predictions .

Q. What strategies optimize this compound-based probes for live-cell imaging (e.g., mitochondrial membrane potential tracking) while minimizing phototoxicity?

  • Methodology : Functionalize this compound with low-pKa fluorophores (e.g., spiropyran derivatives) to enhance photostability. Use in-situ switching strategies with controlled UV exposure durations (e.g., 30–180 ms) to balance signal intensity and cell viability. Validate specificity via co-localization assays with organelle markers .
  • Data : Fluorescence intensity in this compound probes correlates linearly with ΔΨm changes, as shown in confocal microscopy studies (R2^2 > 0.95) .

Q. How can researchers address inconsistencies in reported bioactivity data for this compound derivatives across different cell lines?

  • Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration) and include positive/negative controls. Perform dose-response curves (IC50_{50} values) across multiple cell lines. Use transcriptomic profiling (RNA-seq) to identify cell-specific receptor expression patterns that may explain divergent responses .

Q. What advanced statistical approaches are appropriate for analyzing dose-dependent effects of this compound derivatives in preclinical studies?

  • Methodology : Apply mixed-effects models to account for inter-subject variability in animal studies. For in vitro data, use non-linear regression (e.g., sigmoidal curves) to calculate EC50_{50}/IC50_{50}. Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Methodological Guidance for Data Reporting

Q. How should researchers present stereochemical data for this compound derivatives in manuscripts to ensure clarity and reproducibility?

  • Guidelines : Use IUPAC-IUB nomenclature (e.g., (20R,22S,25S)-spirostan) and include Cahn-Ingold-Prelog priorities in supplementary tables. Provide ORTEP diagrams from X-ray data with anisotropic displacement parameters. For NMR assignments, list coupling constants and NOE correlations .

Q. What are the best practices for documenting contradictory results in this compound studies without compromising manuscript credibility?

  • Guidelines : Acknowledge discrepancies in the Discussion section and propose testable hypotheses (e.g., "Divergent stereochemical outcomes may arise from solvent-dependent stabilization of transition states"). Cite prior work objectively and avoid speculative claims without experimental validation .

Tables for Quick Reference

Table 1 : Key Spectral Markers for this compound Configurations

Configuration1H^1H-NMR (C-5 Proton)13C^{13}C-NMR (C-25)Diagnostic NOE Correlations
5α-spirostanδ 3.4 ppm (triplet)27.8 ppmH-5 → H-6, H-10
5β-spirostanδ 2.8 ppm (multiplet)29.1 ppmH-5 → H-4, H-7
Source:

Table 2 : Common Pitfalls in this compound Synthesis and Mitigation Strategies

PitfallMitigation Strategy
Epimerization at C-25Use aprotic solvents (e.g., DCM) and low temperature
Low yield in cyclizationOptimize acid concentration (e.g., 0.1–1.0 M HCl)
Ambiguous stereochemistryCombine X-ray crystallography and DFT calculations
Source:

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.